(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol
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Overview
Description
(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a dimethylamino group, a phenylthio group, and a benzenediol moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-((Dimethylamino)methyl)phenylthiol with 1,2-benzenediol under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
127906-30-3 |
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Molecular Formula |
C15H17NO2S.C4H4O4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C15H17NO2S.C4H4O4/c1-16(2)10-11-5-3-4-6-15(11)19-12-7-8-13(17)14(18)9-12;5-3(6)1-2-4(7)8/h3-9,17-18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
ADBUBJFAFBGQIB-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
Synonyms |
1,2-Benzenediol, 4-((2-((dimethylamino)methyl)phenyl)thio)-, (Z)-2-but enedioate (1:1) (salt) |
Origin of Product |
United States |
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